(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dihydroisoquinoline moiety, a sulfonyl group, and a benzo[d]thiazole ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves multiple steps, including the formation of the dihydroisoquinoline core, sulfonylation, and the construction of the benzo[d]thiazole ring. One common method involves the use of β-cyclodextrin-SO3H as a recyclable catalyst in aqueous media, which provides a convenient and efficient strategy for the preparation of dihydroquinazolin-4(1H)-one derivatives . The reaction conditions typically involve mild temperatures and the use of environmentally benign solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, with typical conditions involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the dihydroisoquinoline moiety can yield quinoline derivatives, while substitution reactions at the sulfonyl group can introduce various substituents, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new synthetic methodologies and the exploration of structure-activity relationships.
Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites and modulate the activity of these targets, leading to various biological effects. For example, the sulfonyl group can form strong interactions with enzyme active sites, while the dihydroisoquinoline moiety can engage in hydrophobic interactions with receptor binding pockets .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids: These compounds share a similar dihydroisoquinoline core and sulfonyl group, making them structurally related to (Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate.
2,3-dihydroquinoxalin-2-ones: These compounds feature a bicyclic structure with potential biological activities, similar to the benzo[d]thiazole ring in the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer distinct reactivity and biological activity
Properties
CAS No. |
1025620-00-1 |
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Molecular Formula |
C28H27N3O6S2 |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
ethyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C28H27N3O6S2/c1-3-37-26(32)18-31-24-13-10-22(36-2)16-25(24)38-28(31)29-27(33)20-8-11-23(12-9-20)39(34,35)30-15-14-19-6-4-5-7-21(19)17-30/h4-13,16H,3,14-15,17-18H2,1-2H3 |
InChI Key |
NEWSVGHERWYLES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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